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Compound of Interest

Compound Name: GSK3179106

Cat. No.: B607825 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

off-target effects of GSK3179106 in kinase assays.

Frequently Asked Questions (FAQs)
Q1: What is the on-target potency of GSK3179106?

A1: GSK3179106 is a potent inhibitor of the RET (rearranged during transfection) kinase. The

half-maximal inhibitory concentration (IC50) has been determined to be approximately 0.3 nM

in biochemical assays.[1] In cellular assays measuring the inhibition of RET phosphorylation,

the IC50 is approximately 11 nM.[2]

Q2: What is the overall kinase selectivity profile of GSK3179106?

A2: GSK3179106 demonstrates good kinase selectivity. In a broad panel of over 300

recombinant kinases, only 26 were found to be inhibited when the compound was tested at a 1

µM concentration.[1][2] This suggests a relatively clean profile at concentrations relevant to its

primary target.

Q3: Are there any specific, significant off-target kinases for GSK3179106?

A3: Yes, chemoproteomics studies have identified the Discoidin Domain Receptors 1 and 2

(DDR1 and DDR2) as potential off-target kinases for GSK3179106.[2] The binding affinity for
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these kinases is comparable to that of its intended target, RET.[2]

Q4: I am observing unexpected cellular phenotypes in my experiments with GSK3179106.

Could these be due to off-target effects?

A4: While GSK3179106 is a selective inhibitor, off-target effects, particularly at higher

concentrations, can contribute to unexpected cellular phenotypes. The inhibition of kinases

such as DDR1 and DDR2, which have similar binding affinities to RET, could be a contributing

factor. It is recommended to perform dose-response experiments and use the lowest effective

concentration to minimize off-target effects.

Q5: How can I minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is crucial to:

Use the lowest effective concentration: Determine the IC50 for RET inhibition in your specific

experimental system and use concentrations at or near this value.

Perform control experiments: Include appropriate controls, such as cell lines that do not

express the target kinase or the use of a structurally unrelated inhibitor with a similar on-

target potency.

Validate findings with orthogonal approaches: Confirm key findings using alternative

methods, such as RNAi-mediated knockdown of the target kinase.
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Observed Issue Potential Cause Recommended Action

Effects in RET-negative cell

lines
Off-target kinase inhibition.

1. Review the kinase selectivity

profile of GSK3179106. 2. Test

the effects of the inhibitor in a

panel of cell lines with varying

expression levels of potential

off-target kinases.

Unexpected activation of a

signaling pathway

An off-target effect of the

inhibitor may be activating

another kinase or pathway.

1. Perform a broader analysis

of signaling pathways using

antibody arrays or

phosphoproteomics to identify

the activated pathway. 2.

Investigate if the activated

pathway is downstream of

known off-targets like DDR1 or

DDR2.

Discrepancy between

biochemical and cellular assay

results

Differences in assay

conditions, such as ATP

concentration, or the influence

of cellular scaffolding proteins.

1. Ensure that the ATP

concentration in your

biochemical assay is close to

physiological levels. 2.

Consider using a cellular

thermal shift assay (CETSA) to

confirm target engagement in

a cellular context.

Quantitative Data on Kinase Inhibition
The following tables summarize the known quantitative data for the interaction of GSK3179106
with its primary target and key off-target kinases.

Table 1: On-Target Potency of GSK3179106
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Target Assay Type Potency (IC50)

RET Biochemical 0.3 nM[1]

RET Cellular (pRET) 11 nM[2]

Table 2: Off-Target Binding Affinity of GSK3179106

Off-Target Kinase Apparent Dissociation Constant (Kd)

DDR1 0.04 µM[2]

DDR2 0.09 µM[2]

Note: A broader kinase screen revealed that 26 out of over 300 kinases were inhibited at a 1

µM concentration of GSK3179106. The full list of these kinases and their specific inhibition

values is not publicly available.[1][2]

Experimental Protocols
The kinase selectivity of GSK3179106 was likely determined using a competition binding

assay, such as the KINOMEscan™ platform. Below is a detailed methodology for such an

assay.

KINOMEscan™ Assay Protocol

This assay quantitatively measures the binding of a test compound to a panel of kinases.

Assay Components:

DNA-tagged Kinase: Each kinase in the panel is tagged with a unique DNA molecule.

Immobilized Ligand: A proprietary, active-site directed ligand is immobilized on a solid

support (e.g., beads).

Test Compound: The inhibitor being profiled (GSK3179106).
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Assay Principle: The assay is based on the competition between the test compound and the

immobilized ligand for binding to the kinase's active site.

Procedure:

1. The DNA-tagged kinase, immobilized ligand, and the test compound are combined in a

multi-well plate.

2. The mixture is incubated to allow the binding reaction to reach equilibrium.

3. If the test compound binds to the kinase, it will prevent the kinase from binding to the

immobilized ligand.

4. The solid support is washed to remove any unbound kinase.

5. The amount of kinase bound to the solid support is quantified by measuring the amount of

its associated DNA tag using quantitative PCR (qPCR).

Data Analysis:

The amount of kinase captured on the solid support in the presence of the test compound

is compared to a control sample (e.g., DMSO).

A lower amount of captured kinase indicates a stronger binding of the test compound.

Dissociation constants (Kd) can be determined by running the assay with a range of test

compound concentrations.
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Caption: The RET signaling pathway is activated by ligand binding, leading to receptor

phosphorylation and downstream signaling. GSK3179106 inhibits this pathway by blocking

RET kinase activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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